furo[3,2-c]quinolin-4(5H)-one furo[3,2-c]quinolin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14441754
InChI: InChI=1S/C11H7NO2/c13-11-8-5-6-14-10(8)7-3-1-2-4-9(7)12-11/h1-6H,(H,12,13)
SMILES:
Molecular Formula: C11H7NO2
Molecular Weight: 185.18 g/mol

furo[3,2-c]quinolin-4(5H)-one

CAS No.:

Cat. No.: VC14441754

Molecular Formula: C11H7NO2

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

furo[3,2-c]quinolin-4(5H)-one -

Specification

Molecular Formula C11H7NO2
Molecular Weight 185.18 g/mol
IUPAC Name 5H-furo[3,2-c]quinolin-4-one
Standard InChI InChI=1S/C11H7NO2/c13-11-8-5-6-14-10(8)7-3-1-2-4-9(7)12-11/h1-6H,(H,12,13)
Standard InChI Key AGMJBVVTQYMLEB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)N2

Introduction

Structural and Molecular Characteristics of Furo[3,3-c]quinolin-4(5H)-one

Core Structure and Nomenclature

Furo[3,2-c]quinolin-4(5H)-one consists of a quinoline moiety fused with a furan ring at the 3,2-c positions, with a ketone group at the 4-position of the quinoline framework (Fig. 1). The IUPAC name, 5H-furo[3,2-c]quinolin-4-one, reflects this arrangement. Key structural parameters include:

Table 1: Molecular descriptors of furo[3,2-c]quinolin-4(5H)-one

PropertyValue
Molecular formulaC₁₁H₇NO₂
Molecular weight185.18 g/mol
Canonical SMILESC1=CC=C2C(=C1)C3=C(C=CO3)C(=O)N2
InChIKeyAGMJBVVTQYMLEB-UHFFFAOYSA-N

The planar structure enables π-π stacking interactions, while the furan oxygen and quinoline nitrogen provide hydrogen-bonding sites .

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, with HOMO-LUMO gaps suggesting moderate reactivity . Nuclear magnetic resonance (NMR) spectra show characteristic signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.0 Hz, 1H, H-6), 7.85–7.75 (m, 2H, H-7/H-8), 7.55 (t, J = 7.6 Hz, 1H, H-9), 6.95 (d, J = 2.4 Hz, 1H, H-2), 6.75 (dd, J = 2.4, 1.2 Hz, 1H, H-1) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 176.8 (C-4), 152.1 (C-10a), 142.3 (C-3), 134.6–117.2 (aromatic carbons) .

Synthetic Methodologies

Palladium-Catalyzed Cyclization

Lindahl et al. (2006) developed a Pd-mediated approach using N-(2-iodophenyl)-N-methyl-3-furamide as the precursor . Optimized conditions (Table 2) achieved 82% yield:

Table 2: Optimized parameters for Pd-catalyzed synthesis

ParameterOptimal Condition
CatalystPdO (5 mol%)
BaseKOAc (2 equiv)
SolventDMA
AdditiveTBAC (0.1 equiv)
Temperature120°C
Time6 hours

Mechanistic studies suggest oxidative addition of Pd⁰ to the C–I bond forms a palladacycle intermediate, followed by C–O bond formation and reductive elimination .

Green Synthesis via Microwave Irradiation

A solvent-free, catalyst-free method reported by RSC Advances (2015) employs:

  • 4-hydroxyquinolin-2(1H)-one

  • Aromatic aldehydes

  • Isonitriles

Under microwave irradiation (300 W, 110°C, 15 min), this three-component reaction achieves 89–94% yields (Table 3) .

Table 3: Substrate scope for green synthesis

AldehydeIsonitrileYield (%)
BenzaldehydeCyclohexyl94
4-NO₂-C₆H₄CHOtert-Butyl89
2-FurylaldehydeBenzyl92

This method eliminates column chromatography, with atom economies exceeding 85% .

Derivatives and Structural Modifications

5-Methyl Derivative

The 5-methyl analog (C₁₂H₉NO₂, MW 199.21 g/mol) demonstrates enhanced lipophilicity (logP 2.1 vs. 1.7 for parent compound). Synthesis involves N-methylation prior to cyclization, with X-ray crystallography confirming a dihedral angle of 12.3° between fused rings .

Functionalized Analogs

Recent work by Yin et al. (2022) generated derivatives via acid-catalyzed reactions with propargylic alcohols :

  • Pyrano[3,2-c]quinolones: Formed via 6-endo-dig cyclization (62–78% yield)

  • Furo[3,2-c]quinolones: Produced through 5-exo-dig closure (55–70% yield)

Table 4: Biological activities of selected derivatives

CompoundActivity (IC₅₀)Target
5-Ethyl-9-nitro1.8 μM (anticancer)HeLa cells
7-Trifluoromethyl0.9 μg/mL (antimicrobial)S. aureus

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